molecular formula C16H18N2O2 B12115321 2-furyl-N-(4-piperidylphenyl)carboxamide

2-furyl-N-(4-piperidylphenyl)carboxamide

Cat. No.: B12115321
M. Wt: 270.33 g/mol
InChI Key: UOCYBTIVVOTLIG-UHFFFAOYSA-N
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Description

2-furyl-N-(4-piperidylphenyl)carboxamide is a compound that belongs to the class of carboxamides, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound features a furan ring, a piperidine ring, and a phenyl group, making it a unique structure with potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-furyl-N-(4-piperidylphenyl)carboxamide typically involves the reaction of 2-furylcarboxylic acid with 4-piperidylphenylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-furyl-N-(4-piperidylphenyl)carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Mechanism of Action

The mechanism of action of 2-furyl-N-(4-piperidylphenyl)carboxamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission

Comparison with Similar Compounds

Similar Compounds

  • Carboxine
  • Oxicarboxine
  • Boscalid

Uniqueness

2-furyl-N-(4-piperidylphenyl)carboxamide is unique due to its specific combination of a furan ring, a piperidine ring, and a phenyl group. This structure imparts distinct chemical and biological properties that differentiate it from other carboxamides .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and diverse reactivity make it an important subject of study for chemists, biologists, and medical researchers.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

N-(4-piperidin-1-ylphenyl)furan-2-carboxamide

InChI

InChI=1S/C16H18N2O2/c19-16(15-5-4-12-20-15)17-13-6-8-14(9-7-13)18-10-2-1-3-11-18/h4-9,12H,1-3,10-11H2,(H,17,19)

InChI Key

UOCYBTIVVOTLIG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

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